Corynesporol

Description

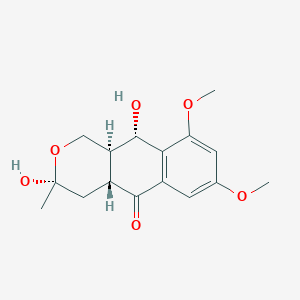

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O6 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(3R,4aR,10S,10aS)-3,10-dihydroxy-7,9-dimethoxy-3-methyl-4,4a,10,10a-tetrahydro-1H-benzo[g]isochromen-5-one |

InChI |

InChI=1S/C16H20O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,10-11,15,18-19H,6-7H2,1-3H3/t10-,11-,15+,16-/m1/s1 |

InChI Key |

QZSXFCXNYYUIPY-NSLUBLRVSA-N |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@@H](CO1)[C@@H](C3=C(C2=O)C=C(C=C3OC)OC)O)O |

Canonical SMILES |

CC1(CC2C(CO1)C(C3=C(C2=O)C=C(C=C3OC)OC)O)O |

Synonyms |

corynesporol |

Origin of Product |

United States |

Isolation and Taxonomy of Corynesporol Producing Fungi

Corynespora cassiicola from Marine Environments (e.g., Sponges, Mangroves)

Corynespora cassiicola, a species known for its wide host range as a plant pathogen, has also been isolated from various marine habitats, demonstrating its remarkable adaptability. researchgate.net Strains of C. cassiicola have been identified as endophytes in marine organisms, including sponges and mangrove plants. researchgate.netresearchgate.net

For instance, a strain of C. cassiicola (XS-200900I7) was isolated from a sponge collected in the South China Sea. researchgate.net This marine-derived fungus was found to produce a series of novel chromone (B188151) derivatives, named corynechromones A-L, which represent a class of compounds not previously reported from the Corynespora genus. researchgate.net Additionally, this strain yielded new naphthalenones (corynenones A and B) and a new depsidone (B1213741) (corynesidone E). researchgate.net

Another example is the isolation of C. cassiicola as an endophyte from the leaf tissues of the mangrove plant Laguncularia racemosa. researchgate.net Chemical investigation of this strain led to the discovery of five new octalactones, named coryoctalactones A-E. researchgate.net These findings underscore the potential of marine-derived Corynespora species as a source of unique chemical scaffolds.

Comparative Analysis of Metabolite Profiles Across Corynespora Strains

The diversity of secondary metabolites produced by different strains of Corynespora highlights the significant chemical variation within this genus. This variation is influenced by both the genetic background of the strain and its ecological niche.

A comparative analysis of the metabolites from the endolichenic Corynespora sp. BA-10763 and various strains of C. cassiicola reveals distinct chemical profiles. The endolichenic strain is notable for producing heptaketides like Corynesporol and herbarin (B161723) derivatives. nih.govnih.gov In contrast, marine-derived C. cassiicola strains have been shown to produce different classes of compounds, such as chromones, naphthalenones, depsidones, and octalactones. researchgate.netresearchgate.net

Furthermore, genomic studies on different C. cassiicola strains, particularly those pathogenic to plants, have revealed significant diversity in their secondary metabolite biosynthesis gene clusters (SM BGCs). mdpi.comnih.gov For example, a comparative genomic analysis of two Chinese virulent strains and a Philippine strain of C. cassiicola showed that all three strains possess around 60 SM BGCs, but there is considerable variation in the distribution and structure of these clusters, particularly those for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS). mdpi.com This genetic diversity likely underlies the observed differences in the secondary metabolite profiles and may play a role in the varying pathogenicity of these strains. mdpi.comnih.gov

The metabolic output of a single strain can also be manipulated by altering culture conditions. For example, growing Corynespora sp. BA-10763 on different media, such as potato dextrose agar (B569324) (PDA) versus a 2% malt (B15192052) extract agar (MEA), can lead to the production of different sets of metabolites, demonstrating that some biosynthetic pathways may be "silent" under certain conditions. nih.gov This suggests that the full chemical potential of a given Corynespora strain may only be revealed through systematic variation of its cultivation parameters.

Biosynthesis of Corynesporol: Pathways and Mechanisms

Polyketide Biosynthetic Pathway of Corynesporol as a Heptaketide

Fungal polyketides like this compound are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.gov The process begins with simple precursor molecules and involves a series of iterative condensation reactions to build the polyketide chain. This compound and its related compounds, such as herbarin (B161723) and 1-hydroxydehydroherbarin (B1263968), are products of the same heptaketide biosynthetic pathway. acs.orgarizona.edusci-hub.seuni-duesseldorf.de The initial steps involve the formation of a linear seven-unit poly-β-keto chain, which then undergoes a series of cyclizations and modifications to yield the final complex structure. researchgate.net

The fundamental building blocks for this compound biosynthesis are derived from acetate (B1210297). rsc.org The process is initiated with a "starter unit," typically acetyl-CoA, which is formed by the decarboxylation of malonyl-CoA. nih.gov The polyketide chain is then extended through the sequential addition of seven "extender units," which are supplied as malonyl-CoA. mdpi.com

Each cycle of chain elongation involves a decarboxylative Claisen condensation reaction. rsc.orgresearchgate.net In this reaction, the malonyl group, tethered to an acyl carrier protein (ACP) domain of the PKS, loses carbon dioxide, generating a reactive carbanion. rsc.org This carbanion then attacks the growing polyketide chain, which is bound to the ketosynthase (KS) domain, extending the chain by two carbons. researchgate.net This iterative cycle is repeated six more times, with each step adding a two-carbon acetyl unit, ultimately resulting in a linear heptaketide chain tethered to the ACP domain. rsc.org

Once the linear heptaketide chain is assembled, it must be folded and cyclized in a specific manner to form the characteristic aromatic ring system of this compound's precursors. The folding of the reactive poly-β-ketone backbone is not random; it is controlled by the PKS, particularly the product template (PT) domain, which dictates the regioselectivity of the initial intramolecular aldol (B89426) condensation. nih.gov

For fungal aromatic polyketides, two primary cyclization patterns are known: the F-mode and the S-mode. nih.gov In the biosynthesis of naphthopyrones, which are structurally analogous to this compound precursors, the cyclization follows a specific pattern where the first ring is formed via a C-2 to C-7 or C-4 to C-9 aldol condensation. researchgate.netnih.gov Isotopic labeling studies on the related naphthopyrone YWA1 have shown a folding pattern that arises from the cyclization of a common heptaketide intermediate. researchgate.net This initial cyclization establishes the core aromatic ring, which is followed by a second cyclization, often a Claisen condensation, to form the pyrone ring, catalyzed by a C-terminal thioesterase/Claisen-like cyclase (TE/CLC) domain. nih.govresearchgate.net This sequence of controlled cyclizations ensures the correct formation of the pyranonaphthoquinone scaffold from which this compound is derived.

Enzymatic Machinery Involved in this compound Biogenesis

The synthesis of this compound is orchestrated by a sophisticated suite of enzymes. rsc.org At the heart of this machinery are the Polyketide Synthases (PKSs), which assemble the carbon backbone, followed by a series of post-PKS tailoring enzymes that modify the core structure to produce the final compound. rsc.orgsciepublish.com

The formation of the pyranonaphthoquinone core of this compound precursors is catalyzed by a Type I iterative PKS, which is typical for fungal secondary metabolites. nih.govwikipedia.org These PKSs are large, multi-domain proteins that function as an enzymatic assembly line. ontosight.ai The biosynthesis of the related heptaketide naphthopyrone YWA1 by the PKS known as wA in Aspergillus nidulans provides a well-studied model for this process. nih.govuniprot.org

The key domains of the PKS and their functions are summarized in the table below.

| Domain | Function |

| Starter unit:Acyl-CoA Transacylase (SAT) | Selects the initial acetyl-CoA starter unit. nih.gov |

| Acyltransferase (AT) | Loads malonyl-CoA extender units onto the Acyl Carrier Protein (ACP). wikipedia.org |

| Ketosynthase (KS) | Catalyzes the iterative Claisen condensation reactions for chain elongation. researchgate.net |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |

| Product Template (PT) | Controls the folding of the polyketide chain and the regioselectivity of the first cyclization. nih.gov |

| Thioesterase/Claisen-like Cyclase (TE/CLC) | Catalyzes the second cyclization (Claisen condensation) and releases the final pyranonaphthoquinone product from the enzyme. nih.govnih.gov |

This integrated system of domains works in concert to build the heptaketide chain, catalyze the formation of the two aromatic rings, and release the stable pyranonaphthoquinone product. nih.gov

After the PKS synthesizes and releases the core pyranonaphthoquinone scaffold, a variety of "tailoring" enzymes perform further chemical modifications to generate the final structure of this compound and its analogs. sciepublish.comnih.gov These post-PKS modifications are crucial for the structural diversity observed in natural products. rsc.org The enzymes involved can include:

Oxygenases (e.g., monooxygenases, dioxygenases): These enzymes introduce hydroxyl groups or catalyze oxidative ring cleavage. The conversion of a precursor to 1-hydroxydehydroherbarin, an analog of this compound, likely involves an oxygenase. acs.org

Reductases (e.g., ketoreductases): These enzymes reduce keto groups to hydroxyl groups, a key step in the formation of this compound from a quinone precursor. The reduction of a keto group is a defining feature that distinguishes this compound from related compounds like herbarin. acs.org

Methyltransferases: These enzymes add methyl groups to the molecule, using S-adenosylmethionine (SAM) as a donor.

Glycosyltransferases: These enzymes attach sugar moieties to the polyketide core.

The specific sequence and action of these tailoring enzymes determine which final product is formed, leading to a family of related compounds from a single PKS-derived precursor. nih.govrsc.org

Influence of Culture Conditions on this compound Production and Analog Diversification

The production of secondary metabolites by fungi, including this compound, is highly sensitive to the conditions under which the organism is grown. sci-hub.senih.gov Manipulating culture parameters can significantly impact both the quantity of the desired compound and the diversity of related analogs produced. academax.com

Key factors that influence production include:

Medium Composition: The sources of carbon (e.g., glucose, fructose) and nitrogen (e.g., peptone, ammonium (B1175870) sulfate), as well as the presence of minerals, can dramatically alter metabolic pathways. nih.govresearchgate.net In a study on the endophytic fungus Anteaglonium sp., changing the culture medium led to the production of different heptaketides. researchgate.net

pH and Temperature: Each fungus has an optimal pH and temperature range for growth and secondary metabolite production. Deviations from these optima can trigger stress responses and alter the metabolic profile. researchgate.net

Aeration and Agitation: The level of oxygen supply can influence oxidative post-PKS modifications.

Epigenetic Modifiers: The addition of chemicals that alter chromatin structure, such as 5-azacytidine (B1684299) or suberoylanilide hydroxamic acid (SAHA), can activate silent biosynthetic gene clusters, leading to the production of novel compounds. arizona.edu

Co-culturing: Growing the producing organism alongside other microbes can induce the production of metabolites that are not synthesized in monoculture, likely as a result of competitive or signaling interactions. frontiersin.org

By systematically varying these conditions, it is possible to optimize the yield of this compound or to intentionally shift the biosynthetic pathway towards the production of specific analogs, thereby increasing the chemical diversity obtainable from a single fungal strain.

Substrate and Media Effects on Metabolite Expression

The production of secondary metabolites in fungi, including this compound by Corynespora species, is profoundly influenced by the composition of the culture medium. The choice of substrates for carbon, nitrogen, and other essential nutrients can trigger or suppress specific biosynthetic pathways, leading to a varied metabolic profile. This phenomenon highlights the adaptability of fungal metabolism and offers a key strategy for exploring the full biosynthetic potential of an organism.

Research on an endolichenic Corynespora sp. (strain BA-10763) has demonstrated the significant impact of the culture medium on its metabolic output. Initial cultivation in a liquid medium, specifically potato dextrose broth (PDB), led to the isolation of this compound along with the related heptaketides herbarin and 1-hydroxydehydroherbarin. nih.govbuenavidaestudio.com However, when the same fungal strain was cultured on a solid medium, potato dextrose agar (B569324) (PDA), a different set of biogenetically related heptaketides was produced, while this compound was not mentioned as a product under these specific solid-state conditions. nih.gov This shift in metabolite expression underscores that the physical state and nutrient availability of the medium are critical factors in dictating which biosynthetic gene clusters are activated.

The manipulation of culture conditions is a recognized strategy for inducing the expression of otherwise "silent" biosynthetic pathways. nih.gov Studies on Corynespora cassiicola have shown its metabolic versatility, with the ability to utilize a vast range of carbon (89.47%), nitrogen (100%), phosphorus (100%), and sulfur (97.14%) sources. researchgate.net This metabolic flexibility suggests that systematic alteration of media components could lead to the discovery of novel compounds. For instance, the fungus showed optimal growth on specific media like AEA and OA, indicating that tailoring media can direct fungal metabolism towards desired outcomes like biomass growth or specific metabolite production. researchgate.net

The table below summarizes the differential expression of heptaketide metabolites by Corynespora sp. BA-10763 based on the culture medium used.

Table 1: Effect of Culture Media on Heptaketide Production by Corynespora sp. BA-10763

| Culture Medium | Metabolites Produced | Reference |

|---|---|---|

| Potato Dextrose Broth (PDB) | This compound, Herbarin, 1-Hydroxydehydroherbarin | nih.govbuenavidaestudio.com |

This targeted approach of varying cultivation parameters provides a powerful tool to maximize the chemical diversity obtainable from a single fungal strain. nih.govuq.edu.au

Strategies for Maximizing Chemical Diversity through Bioreactor Cultivation

Bioreactors provide a controlled environment for the cultivation of filamentous fungi, enabling the precise manipulation of physical and chemical parameters to optimize growth and the production of secondary metabolites. Implementing specific bioreactor strategies is crucial for maximizing the chemical diversity of fungal products like this compound and its analogues. Key strategies include the selection of the fermentation method and the fine-tuning of cultivation conditions. nih.govslideshare.net

Fermentation Methods: The two primary fermentation strategies for fungal cultivation are submerged fermentation (SmF) and solid-state fermentation (SSF). nih.gov

Submerged Fermentation (SmF): This is the most common method for industrial production, where the fungus grows in a liquid nutrient broth within a bioreactor. nih.govuliege.be Different types of bioreactors can be used, including stirred-tank, airlift, and bubble column reactors, each offering different hydrodynamic and mass transfer characteristics. slideshare.netnih.gov SmF allows for easier control of parameters such as pH, temperature, and nutrient levels, but can sometimes lead to dense mycelial growth that poses challenges for mixing and oxygen supply. nih.gov

Solid-State Fermentation (SSF): In SSF, the fungus grows on a solid support with low water content. nih.gov This method can mimic the natural habitat of many fungi and may trigger the expression of unique metabolic pathways not activated in SmF. uliege.be Biofilm reactors are a type of SSF that can enhance the production of certain fungal metabolites compared to submerged cultures. uliege.be

Advanced Cultivation Strategies: Beyond the basic choice of SmF or SSF, more advanced strategies can be employed to enhance metabolite diversity:

Fed-batch and Continuous Culture: Unlike simple batch fermentation, fed-batch and continuous culture systems involve the controlled addition of nutrients throughout the fermentation process. nih.gov This prevents nutrient limitation and the accumulation of toxic byproducts, allowing for prolonged periods of high productivity and potentially leading to a broader spectrum of metabolites. nih.govnih.gov

Co-cultivation: Growing two or more different microorganisms in the same bioreactor can induce the production of novel compounds. The competitive or symbiotic interactions can activate silent gene clusters in the fungi, leading to a significant increase in chemical diversity. uq.edu.au

Elicitation: The addition of small molecules, known as elicitors (e.g., metal ions, enzyme inhibitors), to the culture can induce stress responses and alter metabolic pathways. nih.govresearchgate.net For example, the addition of Cu2+ to a fungal culture was shown to drastically affect the biosynthetic pathway, resulting in the production of different metabolites. researchgate.net This strategy can be effectively implemented in a controlled bioreactor setting.

By systematically applying these bioreactor and cultivation strategies, it is possible to explore the full biosynthetic capabilities of Corynespora species and maximize the yield and diversity of valuable compounds, including and beyond this compound. uq.edu.au

Biological Activities and Pharmacological Insights of Corynesporol and Its Derivatives

Cell Migration Inhibitory Activities of Corynesporol Analogs

The investigation into the therapeutic potential of natural compounds has identified several fungal metabolites with promising anti-cancer properties. Among these, heptaketides isolated from the endolichenic fungus Corynespora sp., including this compound and its derivatives, have been evaluated for their ability to inhibit cancer cell migration, a critical process in tumor metastasis. acs.orgnih.gov

Research conducted on this compound and its related compounds, such as herbarin (B161723) and 1-hydroxydehydroherbarin (B1263968), along with their acetylated and oxidized derivatives, involved testing their anti-migratory effects on the highly invasive human metastatic breast cancer cell line, MDA-MB-231. acs.orgnih.gov In these studies, the parent compound this compound and several other related heptaketides did not exhibit significant inhibition of cell migration at a concentration of 5 µM. nih.gov However, a specific derivative, dehydroherbarin (B161766), which is obtained from the acetylation of herbarin, demonstrated notable inhibitory activity against the migration of MDA-MB-231 cells. acs.orgnih.gov This effect was observed at concentrations that were determined to be non-toxic to the cells, highlighting its potential as a selective inhibitor of cell migration. acs.orgnih.gov

The same series of heptaketides derived from Corynespora sp. was also assessed for its impact on the migration of the human metastatic prostate cancer cell line, PC-3M. acs.orgnih.gov The results mirrored those observed with the breast cancer cell line. While this compound itself was inactive at the tested concentration, dehydroherbarin effectively inhibited the migration of PC-3M cells. acs.orgnih.govnih.gov This consistent activity across two different types of metastatic cancer cell lines underscores the potential of dehydroherbarin as an anti-migratory agent. acs.orgnih.gov

Structure-activity relationship (SAR) studies provide crucial insights into the chemical features necessary for a compound's biological activity. For the heptaketides from Corynespora sp., a clear relationship was established between their structure and their ability to inhibit cancer cell migration. acs.orgnih.gov

The key findings from these studies are:

This compound (1) , the parent compound, showed no significant cell migration inhibitory activity at 5 µM. nih.gov

Herbarin (3) , an aerial oxidation product of this compound, was also largely inactive in migration assays. acs.orgnih.govnih.gov

Dehydroherbarin (5) , a derivative produced by the acetylation of herbarin, was the only compound in the series to exhibit significant cell migration inhibitory activity against both MDA-MB-231 and PC-3M cell lines at non-cytotoxic concentrations. acs.orgnih.govnih.gov

| Compound | Parent Compound | Modification | Cell Migration Inhibition (MDA-MB-231 & PC-3M) |

|---|---|---|---|

| This compound | N/A | - | No significant activity at 5 µM nih.gov |

| Herbarin | This compound | Aerial Oxidation | No significant activity at 5 µM nih.gov |

| Dehydroherbarin | Herbarin | Acetylation | Active at non-toxic concentrations acs.orgnih.gov |

Cytotoxic Activities of Heptaketides from Corynespora species

Beyond their effects on cell migration, the cytotoxic potential of heptaketides from Corynespora is a key aspect of their pharmacological profile.

The heptaketides isolated from Corynespora sp. BA-10763, including this compound, herbarin, and 1-hydroxydehydroherbarin, were evaluated for their cytotoxicity against cancer cell lines. acs.orgnih.gov The studies found that these compounds, along with their derivatives, did not show significant cytotoxic effects at a concentration of 5 µM. nih.gov This is particularly noteworthy for dehydroherbarin, which inhibited cell migration at this same non-toxic concentration. acs.orgnih.govnih.gov The low cytotoxicity of these compounds at concentrations effective for inhibiting cell migration suggests a favorable therapeutic window, where anti-metastatic effects could potentially be achieved without causing widespread cell death. acs.orgnih.gov

| Compound | Source | Cytotoxicity Profile |

|---|---|---|

| This compound and related heptaketides | Corynespora sp. | No significant cytotoxicity observed at 5 µM nih.gov |

| Dehydroherbarin | Corynespora sp. (derivative) | Inhibited cell migration at non-toxic concentrations acs.orgnih.gov |

To contextualize the cytotoxic activity of this compound-related compounds, it is useful to compare them with other metabolites derived from different fungal sources. Fungi are a rich source of bioactive compounds, and their cytotoxicity can vary widely. mdpi.com

For instance, a study on heptaketides from the endophytic fungus Pleosporales sp. F46 identified a compound, pleosporalin G, that exhibited moderate cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 22.4 ± 1.1 μM. rsc.org In another example, dimeric tetrahydroxanthones isolated from Pseudopalawania siamensis showed moderate cytotoxic effects against HeLa and mouse fibroblast cell lines, with IC50 values in the range of 2–25 µg/mL. mdpi.com

These examples demonstrate that while some fungal polyketides and heptaketides possess moderate to potent cytotoxic activity, the compounds from Corynespora sp., including this compound and its derivatives, exhibit comparatively low cytotoxicity at the concentrations tested. nih.govmdpi.comrsc.org This comparison highlights the specific and selective nature of the biological activity of dehydroherbarin, which primarily targets cell migration rather than inducing general cytotoxicity. acs.orgnih.gov

| Compound/Metabolite Class | Fungal Source | Target Cell Line | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound-related heptaketides | Corynespora sp. | MDA-MB-231, PC-3M | Not significant at 5 µM nih.gov |

| Pleosporalin G | Pleosporales sp. F46 | MDA-MB-231 | 22.4 ± 1.1 μM rsc.org |

| Dimeric tetrahydroxanthones | Pseudopalawania siamensis | HeLa, L929 | Moderate (2-25 µg/mL range) mdpi.com |

Investigations into the Cellular Mechanisms of Action (Hypothesized)

The cellular and molecular basis for the activity of this compound and its derivatives has not yet been definitively elucidated. However, by examining the mechanisms of action of other members of the macrolide and nonenolide classes of natural products, it is possible to formulate well-grounded hypotheses regarding their potential molecular interactions and the downstream consequences for cellular function.

Potential Molecular Targets and Signaling Pathways Modulated by Active Derivatives

Given this compound's structural classification as a macrolide, a primary hypothesized mechanism of action, particularly for its antimicrobial activities, is the inhibition of protein synthesis. Macrolide antibiotics are well-known to bind to the 50S subunit of bacterial ribosomes, thereby impeding the elongation of polypeptide chains. mdpi.comnih.gov It is plausible that this compound derivatives could interact with the ribosomal machinery in a similar fashion, leading to a bacteriostatic or bactericidal effect.

For its antifungal properties, a different mechanism, common to polyene macrolides, may be at play. This involves the binding to ergosterol, a critical component of fungal cell membranes. This interaction can lead to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular contents, ultimately resulting in fungal cell death. mdpi.commdpi.com

Furthermore, some macrolides have demonstrated immunomodulatory effects in mammalian cells, which are thought to be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the regulation of transcription factors like NF-κB. nih.gov It is conceivable that certain this compound derivatives could exhibit similar activities, influencing inflammatory responses and other cellular processes.

In the context of its phytotoxicity, research on other phytotoxic nonenolides suggests potential interference with photosynthesis and the induction of oxidative stress. mdpi.comnih.gov These compounds can cause damage to plant cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. mdpi.comresearchgate.net

Table 1: Hypothesized Molecular Targets and Cellular Effects of this compound and its Derivatives

| Potential Target | Affected Signaling Pathway/Process | Hypothesized Biological Outcome |

| Bacterial 50S Ribosomal Subunit | Protein Synthesis | Antibacterial Activity |

| Fungal Ergosterol | Cell Membrane Integrity | Antifungal Activity |

| Mitogen-Activated Protein Kinase (MAPK) Pathway Components | Cellular Proliferation, Inflammation, Apoptosis | Immunomodulatory Effects |

| Photosynthetic Machinery | Electron Transport Chain | Phytotoxicity |

| Mitochondria | Oxidative Phosphorylation | Induction of Oxidative Stress, Phytotoxicity |

Role of Structural Features in Modulating Biological Response

The integrity of the ten-membered lactone ring, which forms the core of the this compound molecule, is believed to be essential for its bioactivity. nih.gov Modifications to this ring system are likely to have a profound impact on the compound's ability to interact with its molecular targets.

Furthermore, the nature and length of the side chains attached to the lactone ring play a crucial role in modulating the biological response. These side chains can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target. Alterations to these side chains can therefore lead to derivatives with enhanced potency or altered target specificity.

Table 2: Influence of Structural Features on the Biological Activity of Nonenolides (as a proxy for this compound)

| Structural Feature | Influence on Biological Activity |

| Intact Lactone Ring | Essential for maintaining the overall conformation required for target binding. |

| Hydroxyl Groups (e.g., at C-7) | The presence, position, and stereochemistry can significantly impact potency and toxicity. Oxidation of these groups can alter the activity profile. |

| Side Chains | Affect lipophilicity, membrane permeability, and target recognition. Modifications can lead to changes in potency and selectivity. |

| Conformational Flexibility of the Ring | Important for adopting the correct orientation to bind to the active site of a target protein or receptor. |

Ecological and Biotechnological Significance of Corynesporol Research

Ecological Role of Endolichenic Fungi and their Metabolites in Lichen Symbiosis

The ecological role of endolichenic fungi and their secondary metabolites, such as corynesporol, is multifaceted. The mycobiont in a lichen produces a variety of secondary metabolites that serve to protect the lichen from harmful radiation, herbivores, and microbial infections. kln.ac.lk Similarly, endolichenic fungi produce their own unique array of bioactive compounds. nih.govnih.gov These metabolites can contribute to the chemical defense of the lichen, augmenting the protective shield provided by the mycobiont. mdpi.com This added layer of chemical defense can deter pathogens and competitors, thereby enhancing the survival of the lichen in its often harsh and competitive environment.

The production of specific compounds like this compound by the endolichenic fungus Corynespora sp., isolated from the cavern beard lichen Usnea cavernosa, highlights the potential for these fungi to contribute to the unique chemical profile of the lichen. acs.orgkln.ac.lkacs.orgnih.gov This chemical diversity likely plays a crucial role in the ecological success of lichens, allowing them to thrive in a wide range of habitats, from the arctic to the tropics. nih.gov The study of these fungal metabolites is therefore essential for a complete understanding of the complex ecological interactions that define the lichen symbiosis. nih.govresearchgate.netfrontiersin.org

Potential for this compound and its Analogs as Lead Compounds in Drug Discovery

The unique chemical structures and biological activities of metabolites produced by endolichenic fungi have made them a promising source for drug discovery and development. nih.govmdpi.comnih.gov this compound, a heptaketide isolated from the endolichenic fungus Corynespora sp., and its derivatives have been the subject of research for their potential therapeutic applications. acs.orgkln.ac.lkacs.org

Initial investigations into the biological activity of this compound and its related compounds, such as herbarin (B161723) and dehydroherbarin (B161766), have shown interesting results. acs.orgnih.gov While this compound itself did not exhibit significant cytotoxicity, its aerial oxidation product, herbarin, and a chemically transformed derivative, dehydroherbarin, were evaluated for their effects on cancer cells. acs.orgcapes.gov.br Specifically, dehydroherbarin was found to inhibit the migration of human metastatic breast and prostate cancer cell lines at concentrations that were not toxic to the cells. acs.orgnih.govcapes.gov.br This finding is significant as cell migration is a key process in cancer metastasis.

The process of drug discovery often involves identifying a "lead compound," a chemical that has a desired biological activity but may need to be modified to enhance its efficacy, selectivity, or pharmacokinetic properties. symeres.com this compound and its analogs represent a class of compounds that could serve as such leads. acs.org The chemical structure of this compound, a heptaketide, provides a scaffold that can be chemically modified to create a library of analogs. acs.orgresearchgate.net These analogs can then be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

The exploration of natural products from unique ecological niches, such as endolichenic fungi, is a valuable strategy in the search for new drugs. mdpi.com The chemical diversity found in these organisms is often not present in terrestrial plants or other well-studied microbial sources. nih.gov Therefore, this compound and the broader family of heptaketides from Corynespora sp. represent a valuable resource for medicinal chemists and pharmacologists in the ongoing quest for novel therapeutic agents. thieme-connect.comnih.gov

| Compound Name | Source Organism | Reported Biological Activity |

| This compound | Corynespora sp. (endolichenic fungus) | Precursor to other bioactive compounds. kln.ac.lkacs.org |

| Herbarin | Corynespora sp. (endolichenic fungus) | Evaluated for cytotoxicity. acs.orgnih.gov |

| Dehydroherbarin | Chemical derivative of Herbarin | Inhibited migration of human metastatic breast and prostate cancer cell lines. acs.orgnih.govcapes.gov.br |

| 1-Hydroxydehydroherbarin (B1263968) | Corynespora sp. (endolichenic fungus) | Isolated along with this compound. acs.orgkln.ac.lkacs.org |

Future Directions in the Exploration of Endolichenic Fungal Metabolites

The study of endolichenic fungi and their metabolites, including this compound, is a relatively new and exciting field with significant potential for future discoveries. nih.gov Advancements in technology and methodology are paving the way for a deeper understanding of the diversity, biosynthesis, and applications of these novel compounds.

Application of Metagenomics and Transcriptomics in Elucidating Novel Biosynthetic Pathways

Traditionally, the discovery of natural products from fungi has relied on the cultivation of the organism in the laboratory and subsequent extraction and identification of its metabolites. However, it is now understood that only a fraction of the biosynthetic potential of a fungus is expressed under standard laboratory conditions. nih.gov Many biosynthetic gene clusters, which are responsible for the production of secondary metabolites, remain silent.

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool to bypass the need for cultivation and access the entire genetic blueprint of the endolichenic fungal community within a lichen. mdpi.combiorxiv.org This approach can reveal the presence of a vast number of uncharacterized biosynthetic gene clusters. researchgate.net By analyzing these gene clusters, researchers can predict the structures of novel compounds that have not yet been observed.

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism under specific conditions, provides a snapshot of the genes that are actively being expressed. frontiersin.org By comparing the transcriptomes of endolichenic fungi grown under different conditions, it is possible to identify the genes that are switched on or off, providing clues about the function of the corresponding biosynthetic pathways. mdpi.com The integration of metagenomic and transcriptomic data can help to link specific gene clusters to the production of particular metabolites, including novel analogs of this compound. frontiersin.org This "omics" approach will be instrumental in unlocking the full biosynthetic potential of endolichenic fungi and discovering new bioactive compounds. mdpi.com

Advancements in Cultivation Techniques for Enhanced Metabolite Production

While genomics and transcriptomics provide a roadmap to novel compounds, the production of these compounds for further study and potential development still largely relies on the cultivation of the producing organism. mdpi.com Therefore, optimizing cultivation conditions to enhance the yield and diversity of metabolites is a critical area of research. ppjonline.org

The "One Strain, Many Compounds" (OSMAC) approach has proven to be effective in this regard. ppjonline.org This strategy involves systematically altering the culture conditions, such as the composition of the growth medium, pH, temperature, and aeration, to induce the expression of different biosynthetic pathways. nih.govppjonline.orgnih.gov For example, the endolichenic fungus Corynespora sp. was shown to produce different heptaketides when grown in different culture media. nih.gov

Recent advancements in cultivation techniques also include co-cultivation, where two or more different microorganisms are grown together. researchgate.net The interaction between the different species can trigger the production of metabolites that are not produced when each organism is grown alone. Furthermore, the use of chemical elicitors or epigenetic modifiers can be employed to activate silent gene clusters and induce the production of novel compounds. arizona.edu

Improving the isolation methods for endolichenic fungi is also crucial for accessing a greater diversity of species and, consequently, a wider range of metabolites. mdpi.comresearchgate.net Studies have shown that factors such as the age of the lichen thallus, the sterilization method, and the nutrient composition of the isolation medium can significantly influence which fungal species are successfully cultured. mdpi.com By refining these techniques, researchers can expand the library of culturable endolichenic fungi, providing a greater resource for the discovery of new natural products like this compound and its analogs.

Q & A

Q. How can interdisciplinary teams harmonize conflicting data interpretations in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.